Cas no 50488-34-1 (2-bromo-4-tert-butyl-pyridine)

2-Bromo-4-tert-butyl-pyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butyl group, which enhances steric and electronic properties, and a reactive bromine substituent, enabling further functionalization via cross-coupling reactions such as Suzuki or Negishi couplings. The compound’s well-defined structure makes it valuable for constructing complex heterocyclic frameworks. It is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and compatibility with various reaction conditions. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-bromo-4-tert-butyl-pyridine structure
2-bromo-4-tert-butyl-pyridine structure
Product name:2-bromo-4-tert-butyl-pyridine
CAS No:50488-34-1
MF:C9H12BrN
Molecular Weight:214.1023
MDL:MFCD11223221
CID:1005238
PubChem ID:13183305

2-bromo-4-tert-butyl-pyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(tert-butyl)pyridine
    • 2-bromo-4-tert-butylpyridine
    • LogP
    • pyridine, 2-bromo-4-(1,1-dimethylethyl)-
    • 4-tert-Butyl-2-bromopyridine
    • 2-bromo-4-tert-butyl-pyridine
    • 2-bromo-4-tert-butyl pyridine
    • JOACEYFXFYWUIK-UHFFFAOYSA-N
    • AB63997
    • AK153195
    • AKOS005138008
    • DTXSID20525487
    • AMY7029
    • CS-0119949
    • 50488-34-1
    • A871538
    • J-400258
    • MFCD11223221
    • AS-47121
    • F12179
    • DB-253257
    • SCHEMBL295096
    • MDL: MFCD11223221
    • インチ: 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
    • InChIKey: JOACEYFXFYWUIK-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C(C([H])=C([H])N=1)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 213.01536
  • 同位素质量: 213.01531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 12.9

じっけんとくせい

  • 密度みつど: 1.293±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 243.6±20.0 ºC (760 Torr),
  • フラッシュポイント: 101.1±21.8 ºC,
  • Refractive Index: 1.521
  • Solubility: 極微溶性(0.41 g/l)(25ºC)、
  • PSA: 12.89

2-bromo-4-tert-butyl-pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D582893-1g
2-Bromo-4-(tert-butyl)pyridine
50488-34-1 95%
1g
$400 2024-05-24
abcr
AB461195-250 mg
2-Bromo-4-(tert-butyl)pyridine, 95%; .
50488-34-1 95%
250mg
€157.90 2023-04-21
Chemenu
CM125493-1g
2-bromo-4-(tert-butyl)pyridine
50488-34-1 95%+
1g
$114 2023-02-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0160-1g
2-bromo-4-tert-butylpyridine
50488-34-1 95
1g
$275 2021-06-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XV946-50mg
2-bromo-4-tert-butyl-pyridine
50488-34-1 97%
50mg
156.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50700-100mg
2-Bromo-4-(tert-butyl)pyridine
50488-34-1 95%
100mg
¥229.0 2022-04-28
abcr
AB461195-10 g
2-Bromo-4-(tert-butyl)pyridine, 95%; .
50488-34-1 95%
10g
€1,022.80 2022-03-24
Apollo Scientific
OR40352-1g
2-Bromo-4-(tert-butyl)pyridine
50488-34-1 97%
1g
£112.00 2023-09-02
eNovation Chemicals LLC
D582893-5g
2-Bromo-4-(tert-butyl)pyridine
50488-34-1 95%
5g
$925 2024-05-24
eNovation Chemicals LLC
Y1317781-10G
2-bromo-4-tert-butyl-pyridine
50488-34-1 97%
10g
$195 2024-07-21

2-bromo-4-tert-butyl-pyridineに関する追加情報

Recent Advances in the Application of 2-Bromo-4-tert-butyl-pyridine (50488-34-1) in Chemical Biology and Pharmaceutical Research

In recent years, the compound 2-bromo-4-tert-butyl-pyridine (CAS: 50488-34-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest developments involving this compound, focusing on its role in drug discovery, medicinal chemistry, and material science.

2-Bromo-4-tert-butyl-pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the bromine substituent and the sterically demanding tert-butyl group, make it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Recent studies have highlighted its utility in the construction of pharmacophores for antiviral, anticancer, and anti-inflammatory agents.

A notable application of 2-bromo-4-tert-butyl-pyridine is in the development of kinase inhibitors. Researchers have utilized this compound to synthesize novel pyridine-based scaffolds that exhibit potent inhibitory activity against various kinases implicated in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-bromo-4-tert-butyl-pyridine into a series of EGFR inhibitors, resulting in compounds with improved selectivity and reduced off-target effects.

In addition to its pharmaceutical applications, 2-bromo-4-tert-butyl-pyridine has found use in material science. Its incorporation into conjugated polymers and small-molecule semiconductors has been explored for the development of organic electronic devices. The bromine atom facilitates further functionalization through metal-catalyzed cross-coupling reactions, enabling the tuning of electronic properties for specific applications.

Recent synthetic methodologies have focused on improving the efficiency and sustainability of 2-bromo-4-tert-butyl-pyridine production. Green chemistry approaches, such as catalytic bromination using environmentally benign reagents, have been developed to reduce the environmental impact of its synthesis. These advancements align with the growing emphasis on sustainable practices in chemical manufacturing.

Looking ahead, the versatility of 2-bromo-4-tert-butyl-pyridine positions it as a valuable tool in drug discovery and materials research. Ongoing studies are exploring its potential in the development of next-generation therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance in chemical biology and pharmaceutical sciences is expected to grow significantly.

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